1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
Description
1-Methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole (CAS: 537018-35-2) is a benzimidazole derivative characterized by a methyl group at the 1-position and a 4-methylphenoxymethyl substituent at the 2-position of the benzodiazole core . This compound is of interest in medicinal chemistry due to the versatility of benzimidazoles in drug discovery, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18(16)2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQZSRKABJMVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322344 | |
| Record name | 1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300852-43-1 | |
| Record name | 1-methyl-2-[(4-methylphenoxy)methyl]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-benzimidazole with 4-methylphenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 1- and 2-Positions
Compound 1 : 1-Methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
- Structure: Methyl at N1, 4-methylphenoxymethyl at C2.
Compound 2 : 1-(4-Methylbenzyl)-2-phenyl-1H-benzimidazole (CAS: MFCD02858834)
- Structure : 4-Methylbenzyl at N1, phenyl at C2.
- The phenyl group at C2 lacks the ether oxygen, diminishing hydrogen-bonding capacity but enhancing π-π stacking interactions .
Compound 3 : 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (CAS: 4344-61-0)
- Structure : Methyl at N1, methylthio at C2.
- Reduced polarity may limit solubility in aqueous environments compared to Compound 1 .
Derivatives with Extended Functional Groups
Compound 4 : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d, from )
- Structure: Triazole-thiazole-acetamide side chain appended to the phenoxymethyl group.
- Comparison: The extended side chain increases molecular weight (~550 g/mol vs. Docking studies (AutoDock Vina) suggest the triazole-thiazole moiety enhances binding to α-glucosidase, with a predicted ΔG of -9.2 kcal/mol versus -7.8 kcal/mol for simpler benzimidazoles .
Compound 5 : 1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole (CAS: 2620-81-7)
- Structure : Benzyl at N1, 4-methoxyphenyl at C2.
- Benzyl at N1 may confer higher metabolic lability due to susceptibility to oxidative cleavage .
Biological Activity
1-Methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is with a molecular weight of 256.31 g/mol. The compound is characterized by its unique structure that includes a benzodiazole core attached to a methylphenoxy group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O |
| Molecular Weight | 256.31 g/mol |
| IUPAC Name | 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
| SMILES | CC1=NC2=C(C=C1)C(=C(C=C2)OCC)N=C(CC)N |
The biological activity of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole is attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to modulation of cellular processes. For instance, it may interact with enzymes involved in cancer cell proliferation or microbial resistance mechanisms.
Antimicrobial Activity
Research has indicated that 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains reported the following minimum inhibitory concentrations (MIC):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal activity observed:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 32 |
The low MIC values indicate that the compound is effective in inhibiting fungal growth, making it a potential therapeutic agent for fungal infections.
Anticancer Activity
The anticancer potential of 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole has been explored in several studies. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results are summarized below:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
These findings suggest that the compound effectively inhibits cancer cell proliferation and may induce apoptosis in these cell lines.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including 1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics.
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability and increased markers for apoptosis, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
